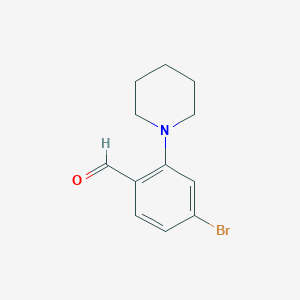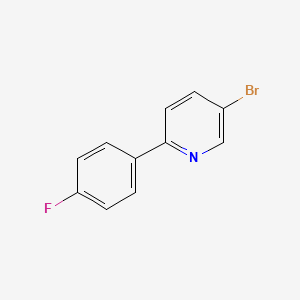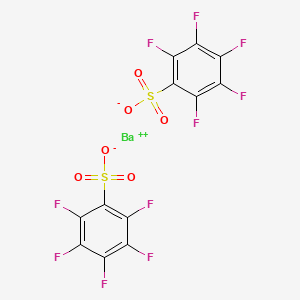
2-ブロモ-5-フルオロチアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-fluorothiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atomThis compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity .
科学的研究の応用
2-Bromo-5-fluorothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: Researchers utilize 2-Bromo-5-fluorothiazole to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
Target of Action
Thiazole derivatives, which include 2-bromo-5-fluorothiazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other proteins. The specific interactions and resulting changes would depend on the nature of the target and the cellular context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways could be affected . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and others. The downstream effects would depend on the specific pathways affected and could include changes in cell behavior, gene expression, and other cellular processes.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound could have reasonable bioavailability
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-Bromo-5-fluorothiazole could have diverse impacts at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-Bromo-5-fluorothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Bromo-5-fluorothiazole can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s ability to form stable complexes with enzymes such as kinases and proteases highlights its potential as a modulator of biochemical pathways .
Cellular Effects
The effects of 2-Bromo-5-fluorothiazole on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Bromo-5-fluorothiazole can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, the compound’s impact on gene expression can result in changes in the production of proteins involved in various cellular functions . These effects underscore the importance of 2-Bromo-5-fluorothiazole in studying cellular dynamics and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 2-Bromo-5-fluorothiazole exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, 2-Bromo-5-fluorothiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluorothiazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-fluorothiazole remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to 2-Bromo-5-fluorothiazole has been associated with sustained changes in cellular function, highlighting the importance of monitoring its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluorothiazole in animal models are dose-dependent. At lower dosages, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher dosages, 2-Bromo-5-fluorothiazole can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of 2-Bromo-5-fluorothiazole is crucial for optimizing its use in preclinical studies and ensuring its safety in potential therapeutic applications .
Metabolic Pathways
2-Bromo-5-fluorothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the metabolism of nucleotides, amino acids, and other essential biomolecules. By modulating these metabolic pathways, 2-Bromo-5-fluorothiazole can alter the cellular metabolic state, impacting overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 2-Bromo-5-fluorothiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, 2-Bromo-5-fluorothiazole may be actively transported into cells via membrane transporters, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of 2-Bromo-5-fluorothiazole is essential for elucidating its cellular activity and potential therapeutic applications .
準備方法
The synthesis of 2-Bromo-5-fluorothiazole can be achieved through several methods. One common synthetic route involves the bromination and fluorination of thiazole derivatives. For instance, the preparation of 2-bromo-5-fluoroaniline involves the hydrogenation of 2-bromo-5-fluoronitrobenzene in the presence of methanol, W-4 Raney nickel, and a bromine inhibitor . Another method includes the bromination of 2-fluorothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production, ensuring high yield and purity.
化学反応の分析
2-Bromo-5-fluorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: 2-Bromo-5-fluorothiazole can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
類似化合物との比較
2-Bromo-5-fluorothiazole can be compared with other thiazole derivatives, such as:
2-Bromothiazole: Similar in structure but lacks the fluorine atom, which may result in different reactivity and applications.
2-Fluorothiazole:
2-Chlorothiazole: Another halogenated thiazole with chlorine instead of bromine or fluorine, offering distinct properties and applications.
The unique combination of bromine and fluorine in 2-Bromo-5-fluorothiazole provides it with distinct chemical properties, making it a valuable compound in various research and industrial fields.
特性
IUPAC Name |
2-bromo-5-fluoro-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNUGJCISAFNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














